Adrabetadex

描述

What is 2-Hydroxypropyl-b-cyclodextrin?

(2-Hydroxypropyl)-b-cyclodextrin is a widely used drug delivery vehicle to improve stability and bioavailability.

2-Hydroxypropyl-b-cyclodextrin (HP-b-CD) is a chemically modified cyclic oligosaccharide produced from starch that is commonly used as an excipient. Although HP-BCD has been suggested to be an adjuvant for vaccines in the past, its immunological properties and mechanism of action remain unknown.

Chemische Eigenschaften of 2-Hydroxypropyl-b-cyclodextrin

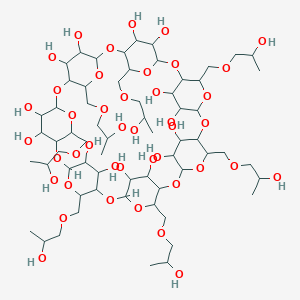

2-Hydroxypropyl-b-cyclodextrin (HP-b-CD) is a cyclic oligosaccharide containing seven D-(+)-glucopyranose units widely used to improve the aqueous solubility of various compounds, especially those containing a phenyl group.1,2,3 The circular arrangement of its glucose units produces a torus-shaped ring configuration in which the CH2 groups and ether linkages of the molecule face the hollow interior, resulting in a nonpolar, hydrophobic cavity and a polar, hydrophilic exterior. Combining the HP-b cyclodextrin with other compounds will cause the nonpolar aromatic parts to interact with the HP-b molecule's nonpolar interior. This results in a nonpolar, hydrophobic cavity and a polar, hydrophilic exterior.1,4 HPB-CD is a mixture containing HPB-CD with variable hydroxypropyl group substitutions.

Biological activity of 2-Hydroxypropyl-b-cyclodextrin

Modified cyclodextrin is the most commonly used, and it's the lipophilic cavity made up of 7 glucose units. Complexing with HBC can significantly increase drug solubility in water.

This ingredient is a solid that acts as a chelating agent. The production of cholesterol-free products is possible because cyclodextrins can form host-guest complexes containing hydrophobic molecules. Combining beta-cyclodextrin with certain carotenoid foods colorants has increased color intensity, water solubility, and light stability.

Uses of 2-Hydroxypropyl-b-cyclodextrin

2-Hydroxypropyl-b-cyclodextrin is a cyclodextrin oligosaccharide that improves the aqueous solubility of various compounds, especially those containing a phenyl group.

(2-Hydroxypropyl)-b-cyclodextrin is used to enhance the solubility of hydrophobic compounds by forming a complex with them. This makes it a good choice for pharmaceutics and drug manufacturing. Beta-cyclodextrin, and its methyl derivative, are used to remove cholesterol in cultured cells. Beta-cyclodextrin is a common component of many chiral stationary phases used in high-performance liquid chromatography columns.

属性

CAS 编号 |

128446-35-5 |

|---|---|

分子式 |

C54H94O38 |

分子量 |

1351.3 g/mol |

IUPAC 名称 |

(1S,3R,5R,6S,8R,10R,11S,13S,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,47R,48S,49R)-5,20,30,35-tetrakis(hydroxymethyl)-49-(2-hydroxypropoxy)-10,15,25-tris(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,47,48-dodecol |

InChI |

InChI=1S/C54H94O38/c1-17(59)10-75-14-27-22-5-21(63)48(84-27)87-44-26(9-58)83-54(47(40(44)74)78-13-20(4)62)92-43-25(8-57)82-50(38(72)32(43)66)88-41-23(6-55)80-52(36(70)30(41)64)91-46-29(16-77-12-19(3)61)86-53(39(73)34(46)68)89-42-24(7-56)81-51(37(71)31(42)65)90-45-28(15-76-11-18(2)60)85-49(79-22)35(69)33(45)67/h17-74H,5-16H2,1-4H3/t17?,18?,19?,20?,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-/m1/s1 |

InChI 键 |

NJWCVQBHNBLNOZ-ZRMYETLXSA-N |

手性 SMILES |

CC(COC[C@@H]1[C@@H]2C[C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC(C)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)CO)COCC(C)O)CO)CO)CO)O)O |

规范 SMILES |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O |

外观 |

Assay:≥95%A crystalline solid |

其他CAS编号 |

128446-35-5 |

物理描述 |

Dry Powder, Liquid; Liquid; Dry Powder |

同义词 |

2 Hydroxypropyl beta cyclodextrin 2 hydroxypropyl-beta-cyclodextrin 2-hydroxypropyl-beta-cyclodextrin beta Hydroxypropylcyclodextrin beta-hydroxypropylcyclodextrin Betadex, Hydroxypropyl HP-beta-CD HPbetaCD Hydroxypropyl beta cyclodextrin Hydroxypropyl Betadex hydroxypropyl-beta-cyclodextrin |

产品来源 |

United States |

Foundational & Exploratory

Adrabetadex's effect on intracellular cholesterol transport

An In-depth Technical Guide on Adrabetadex's Effect on Intracellular Cholesterol Transport

Niemann-Pick Type C (NPC) disease is a rare, autosomal recessive neurodegenerative disorder characterized by the pathological accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes (LE/L) of cells.[1][2] This lysosomal storage disease is caused by mutations in either the NPC1 or NPC2 gene.[1][3] These genes encode for proteins essential for the egress of cholesterol from lysosomes.[1][4] The NPC1 protein is a large transmembrane protein located on the limiting membrane of LE/L, while NPC2 is a smaller, soluble protein within the lysosomal lumen.[1] Together, they work in a tandem mechanism to transport cholesterol out of the lysosome.[1][5]

A defect in either protein disrupts this transport pathway, leading to the sequestration of cholesterol within the lysosomes.[1][6] This accumulation triggers a cascade of detrimental cellular events, including impaired calcium homeostasis, oxidative stress, and ultimately, progressive neurodegeneration and visceral damage.[1] While cholesterol is trapped in the lysosomes, a paradoxical state of cellular cholesterol deficiency occurs in other organelles, such as the endoplasmic reticulum (ER), which disrupts the synthesis of essential molecules and cellular signaling.[1][7] this compound (also known as VTS-270 or 2-hydroxypropyl-β-cyclodextrin, HPβCD) has emerged as a promising investigational therapy that targets this fundamental cellular defect.[3][8]

This compound: Mechanism of Action

This compound is a cyclic oligosaccharide with a unique molecular structure—a hydrophilic exterior and a lipophilic interior cavity.[3] This structure allows it to act as a cholesterol-sequestering agent.[1][3] In the context of NPC, this compound functions by bypassing the defective NPC1/NPC2-mediated transport pathway.[1] The drug is taken up by cells through endocytosis and delivered to the cholesterol-laden lysosomes.[9]

Within the lysosome, this compound encapsulates the trapped unesterified cholesterol into its central cavity, forming a soluble complex.[3] This complex can then exit the lysosome and transport the cholesterol to other cellular compartments, most notably the endoplasmic reticulum (ER).[3][6][9] By restoring the availability of cholesterol to the ER, this compound helps to normalize cellular cholesterol homeostasis, reducing the toxic lysosomal accumulation and alleviating the paradoxical cellular cholesterol deficit.[6][7] This mobilization of cholesterol has been shown to reduce lipid storage, delay the progression of neurodegeneration, and prolong lifespan in preclinical models of NPC.[2][8]

Figure 1. Proposed mechanism of this compound in NPC cells.

Quantitative Data on this compound's Efficacy

The administration of this compound has demonstrated measurable biological effects, correcting key pathological markers of NPC disease. Clinical studies have focused on cerebrospinal fluid (CSF) biomarkers to assess the drug's impact on cholesterol metabolism and neuronal health within the central nervous system, which is severely affected by NPC.[10][11]

Impact on Cholesterol Trafficking and Metabolism

One of the most direct indicators of this compound's action is the change in levels of 24(S)-hydroxycholesterol (24(S)OHC), a brain-specific metabolite of cholesterol.[7] In NPC, the transport of cholesterol to the ER is impaired, limiting the substrate available for the ER-localized enzyme CYP46A1 to produce 24(S)OHC.[7] Treatment with this compound restores cholesterol availability, leading to a significant increase in 24(S)OHC levels, which serves as a proximal biomarker of target engagement.[7][10][12]

| Biomarker / Measure | Baseline Status in NPC | Effect of this compound | Quantitative Change | Reference |

| 24(S)-hydroxycholesterol (24(S)OHC) | Decreased | Increased | 27.7% median increase from baseline to week 52 | [10] |

| Cholesterol Esterification | Markedly Decreased | Increased | - | [6][9] |

| Filipin Staining Intensity | High (indicates accumulation) | Decreased | - | [9] |

Table 1. Summary of this compound's effect on cholesterol trafficking biomarkers.

Markers of Neuronal Injury

By alleviating the toxic buildup of cholesterol, this compound is also associated with a reduction in markers of neuronal damage.

| Biomarker | Function / Indication | Effect of this compound | Quantitative Change | Reference |

| Calbindin D | Marker of neuronal (Purkinje cell) injury | Decreased | 18.3% median decrease from baseline to week 52 | [10] |

| Fatty Acid-Binding Protein 3 (FABP3) | Marker of neuronal injury | Decreased | 40.5% median decrease from baseline to week 52 | [10] |

Table 2. Effect of this compound on markers of neurodegeneration.

Key Experimental Protocols

Assessing the efficacy of compounds like this compound relies on specific cell-based assays that can visualize and quantify changes in intracellular cholesterol distribution and trafficking.

Filipin Staining for Unesterified Cholesterol

Filipin, a fluorescent polyene antibiotic, specifically binds to unesterified cholesterol.[13] In NPC fibroblasts, it produces a characteristic punctate perinuclear fluorescence, indicating cholesterol accumulation in LE/L. This assay is a primary method for diagnosing NPC and evaluating the clearing effect of therapeutic agents.[9][14]

Protocol:

-

Cell Culture: Culture fibroblasts or other relevant cell types on glass coverslips in a suitable medium until desired confluency.[13]

-

Rinsing: Rinse the cells three times with Phosphate-Buffered Saline (PBS) to remove culture medium.[15]

-

Fixation: Fix the cells with a freshly prepared 3-4% paraformaldehyde (PFA) solution in PBS for 60 minutes at room temperature.[15][16]

-

Quenching: Rinse the cells three times with PBS. To quench unreacted PFA, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[15][16]

-

Staining: Prepare a filipin working solution of 0.05 mg/mL in PBS containing 10% Fetal Bovine Serum (FBS). Protect the solution from light.[15][16] Stain the cells by incubating them with the filipin solution for 2 hours at room temperature in the dark.[15][16]

-

Final Wash: Rinse the cells three times with PBS to remove excess stain.[15]

-

Microscopy: Mount the coverslips and immediately view them using a fluorescence microscope equipped with a UV filter set (e.g., excitation 340-380 nm, emission >430 nm).[15] Note that filipin fluorescence is prone to rapid photobleaching.[15]

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity per cell or within specific regions of interest to measure changes in cholesterol accumulation.[13][17]

Figure 2. Experimental workflow for Filipin staining.

Cholesterol Esterification Assay

This assay measures the transport of LDL-derived cholesterol from the lysosome to the ER, where the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) esterifies it for storage.[1][6] In NPC, this process is significantly diminished. An increase in cholesterol esterification following treatment indicates a restoration of cholesterol trafficking.[6][9]

Protocol:

-

Cell Culture: Grow cells (e.g., fibroblasts) in a medium containing lipoprotein-deficient serum to deplete intracellular cholesterol stores.[18]

-

LDL Loading: Incubate the cells with Low-Density Lipoprotein (LDL) to allow for its uptake and delivery to lysosomes.

-

Labeling: Add a radiolabeled fatty acid precursor, such as [3H]-oleic acid, to the culture medium.[18] This allows for the tracking of newly synthesized cholesteryl esters.

-

Incubation: Incubate the cells for a defined period (e.g., several hours) to allow for the transport of LDL-derived cholesterol from the lysosome to the ER and its subsequent esterification by ACAT.[9]

-

Lipid Extraction: Harvest the cells and extract total lipids using a solvent system (e.g., hexane/isopropanol).

-

Chromatography: Separate the extracted lipids using thin-layer chromatography (TLC) to distinguish cholesteryl esters from other lipid species.[18]

-

Quantification: Quantify the amount of radiolabeled cholesteryl esters using scintillation counting.[18] An increase in radioactivity in the cholesteryl ester fraction of treated cells compared to untreated controls indicates enhanced cholesterol transport to the ER.

Figure 3. Workflow for Cholesterol Esterification Assay.

Conclusion

This compound addresses the fundamental molecular defect in Niemann-Pick Type C disease by acting as a shuttle for cholesterol, bypassing the non-functional NPC1/NPC2 transport system.[1][3] Its mechanism involves the endocytic uptake into lysosomes, encapsulation of accumulated cholesterol, and subsequent transport to the endoplasmic reticulum.[9] This restoration of intracellular cholesterol transport has been quantitatively verified through the normalization of key biomarkers, such as increased production of 24(S)OHC and reduced markers of neuronal damage.[7][10] Standardized experimental protocols, including filipin staining and cholesterol esterification assays, are crucial for evaluating the efficacy of this compound and similar emerging therapies. The data strongly support the therapeutic potential of this compound in modifying the disease course of NPC by directly targeting the primary cellular pathology.[11]

References

- 1. Niemann-Pick C disease and mobilization of lysosomal cholesterol by cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 5. NPC intracellular cholesterol transporter 1 (NPC1)-mediated cholesterol export from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Utility of 24(S)-hydroxycholesterol as a proximal biomarker to monitor long-term intrathecal this compound therapy in individuals with Niemann-Pick disease, type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accumulation of alkyl-lysophosphatidylcholines in Niemann-Pick disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. medjournal360.com [medjournal360.com]

- 11. neurologylive.com [neurologylive.com]

- 12. Utility of 24(S)-hydroxycholesterol as a proximal biomarker to monitor long-term intrathecal this compound therapy in individuals with Niemann-Pick disease, type C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. NCT02534844 | Boston Children's Hospital [childrenshospital.org]

- 15. tabaslab.com [tabaslab.com]

- 16. zenodo.org [zenodo.org]

- 17. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cholesterol Esterification – Supra-Regional Assay Service [sas-centre.org]

Adrabetadex: A Technical Guide to the Restoration of Lipid Homeostasis in Niemann-Pick Type C Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Niemann-Pick type C (NPC) disease is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes.[1] This lysosomal storage disorder stems from mutations in the NPC1 or NPC2 genes, which are critical for the intracellular trafficking of cholesterol.[1][2] The resulting lipid accumulation leads to cellular dysfunction, progressive neurological damage, and premature death.[2] Adrabetadex (formerly known as VTS-270), a proprietary mixture of 2-hydroxypropyl-β-cyclodextrin (HPβCD) isomers, has emerged as a promising investigational therapy that directly addresses the core pathology of NPC by facilitating the mobilization and clearance of trapped lipids.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in the restoration of lipid homeostasis.

Mechanism of Action: Restoring Cholesterol Egress and Cellular Function

The primary pathogenic feature of NPC is the sequestration of unesterified cholesterol within the late endosomal/lysosomal (LE/Ly) compartment, leading to a state of cellular cholesterol deficiency despite the lysosomal overload.[5] this compound, a cyclic oligosaccharide, functions as a cholesterol-chelating agent.[6] Its unique toroidal structure allows it to encapsulate lipophilic molecules like cholesterol within its hydrophobic core, facilitating their removal from the lysosomal lumen.[2]

The proposed mechanism of action involves several key steps:

-

Direct Cholesterol Binding: this compound directly interacts with and binds to the accumulated unesterified cholesterol within the LE/Ly compartment.[2]

-

Mobilization and Transport: By forming a soluble complex, this compound facilitates the egress of cholesterol from the lysosomes, making it bioavailable to other cellular compartments.[5]

-

Restoration of Cholesterol Homeostasis: The mobilized cholesterol can then be transported to the endoplasmic reticulum (ER), where it can be esterified for storage or utilized for other cellular processes, thereby restoring normal cellular cholesterol metabolism.[7]

-

Enhancement of Autophagy: this compound has been observed to improve autophagic flux, the cellular process for degrading and recycling damaged components, which is impaired in NPC.[2] By restoring lysosomal function, this compound helps clear the backlog of autophagic substrates, contributing to improved overall cellular health.[8]

Quantitative Data on the Effects of this compound

The efficacy of this compound in restoring lipid homeostasis has been evaluated in preclinical animal models and clinical trials in patients with NPC. The following tables summarize key quantitative findings from these studies.

Table 1: Cerebrospinal Fluid (CSF) Biomarker Changes in NPC Patients Treated with this compound

| Biomarker | Study Population | Treatment Duration | Baseline Level (Mean ± SD) | Post-Treatment Level (Mean ± SD) | Median Percent Change from Baseline | p-value | Reference |

| 24(S)-hydroxycholesterol (24(S)-OHC) | Pediatric NPC1 Patients | 52 weeks | - | - | +27.7% | 0.0012 | [9] |

| 24(S)-hydroxycholesterol (24(S)-OHC) | Pediatric-onset NPC1 Patients (long-term) | 4.3 to 8.9 years | 0.27 ± 0.20 ng/mL | 0.43 ± 0.22 ng/mL | - | 0.0289 | [5] |

| Calbindin D | Pediatric NPC1 Patients | 52 weeks | - | - | -18.3% | 0.0117 | [9] |

| Fatty Acid-Binding Protein 3 (FABP3) | Pediatric NPC1 Patients | 52 weeks | - | - | -40.5% | 0.0079 | [9] |

Note: Dashes indicate data not provided in the cited source.

Table 2: Effects of this compound (HPβCD) on Lipid Levels in NPC1 Animal Models

| Animal Model | Tissue | Lipid | Treatment Group | Control Group (Untreated NPC1) | Percent Reduction | Reference |

| Feline NPC1 | Brain | Alkyl-lysophosphatidylcholines | HPβCD Treated | Elevated | Reduced | [10] |

| Feline NPC1 | Liver | Alkyl-lysophosphatidylcholines | HPβCD Treated | Elevated | Reduced | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in restoring lipid homeostasis.

Quantification of Unesterified Cholesterol in Cultured Cells using Filipin Staining

This protocol is used to visualize and quantify the accumulation of unesterified cholesterol in the LE/Ly compartment of cultured fibroblasts from NPC patients.

Materials:

-

Filipin complex (e.g., Sigma F-9765)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Paraformaldehyde (PFA)

-

Glycine

-

Fluorescence microscope with a UV filter set

Procedure:

-

Cell Culture: Plate NPC1 mutant fibroblasts on coverslips and culture to the desired confluency.

-

Preparation of Filipin Staining Solution: Prepare a stock solution of 25 mg/mL Filipin in DMSO. On the day of use, prepare a working solution of 50 µg/mL Filipin in PBS containing 10% FBS. Protect the solution from light.

-

Cell Fixation: Wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 30-60 minutes at room temperature.

-

Quenching: Wash the cells three times with PBS. Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench the PFA.

-

Staining: Wash the cells three times with PBS. Incubate the cells with the Filipin working solution for 2 hours at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips and immediately visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission >430 nm). Filipin fluorescence is prone to rapid photobleaching.

-

Quantification: Acquire images and use image analysis software to quantify the fluorescence intensity per cell, which corresponds to the amount of unesterified cholesterol.

Quantification of 24(S)-hydroxycholesterol in Cerebrospinal Fluid by LC-MS/MS

This protocol describes a validated method for the sensitive quantification of 24(S)-OHC, a key biomarker of cholesterol mobilization from the central nervous system.

Materials:

-

Cerebrospinal fluid (CSF) samples

-

2-hydroxypropyl-β-cyclodextrin (HPβCD)

-

Internal standard (e.g., deuterated 24(S)-OHC)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Collection and Preparation: Collect CSF by lumbar puncture. To prevent nonspecific binding of 24(S)-OHC, add HPβCD to the collection tubes to a final concentration of 2.5%. Store samples at -80°C until analysis.

-

Lipid Extraction: Perform a liquid-liquid extraction of the CSF samples using an appropriate organic solvent.

-

Derivatization: Derivatize the extracted lipids to enhance ionization efficiency for mass spectrometry analysis.

-

LC-MS/MS Analysis: Inject the derivatized sample into a 2D-LC-MS/MS system. Use a suitable chromatographic method to separate 24(S)-OHC from other lipid species.

-

Quantification: Use a multiple reaction monitoring (MRM) method to detect and quantify 24(S)-OHC and the internal standard. Generate a standard curve to determine the concentration of 24(S)-OHC in the CSF samples.

Cholesterol Esterification Assay in Cultured Fibroblasts

This assay measures the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an ER-resident enzyme that esterifies free cholesterol. Increased ACAT activity is indicative of enhanced cholesterol delivery to the ER.

Materials:

-

NPC1 mutant fibroblasts

-

[¹⁴C]-oleic acid

-

Lipoprotein-deficient serum (LPDS)

-

ACAT inhibitor (optional, for control)

-

Solvents for lipid extraction (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Culture NPC1 fibroblasts in a medium containing LPDS. Treat the cells with this compound for the desired duration.

-

Labeling: Add [¹⁴C]-oleic acid to the culture medium and incubate for a defined period to allow for its incorporation into cholesteryl esters.

-

Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a suitable solvent mixture.

-

TLC Separation: Spot the lipid extracts onto a TLC plate and develop the chromatogram using a solvent system that separates cholesteryl esters from other lipids.

-

Quantification: Scrape the silica corresponding to the cholesteryl ester band and quantify the radioactivity using a scintillation counter. Normalize the results to the total protein content of the cell lysate.

Monitoring Autophagic Flux using a Tandem Fluorescent-Tagged LC3 Reporter

This method allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes and autolysosomes.

Materials:

-

NPC1 cells stably expressing a tandem mRFP-GFP-LC3 reporter.

-

Live-cell imaging system with appropriate filter sets for GFP and RFP.

-

Autophagy modulators (e.g., rapamycin as an inducer, bafilomycin A1 as an inhibitor).

Procedure:

-

Cell Culture and Treatment: Culture the reporter cell line and treat with this compound.

-

Live-Cell Imaging: Acquire fluorescence images of the cells over time using a live-cell imaging system.

-

Image Analysis:

-

Autophagosomes will appear as yellow puncta (GFP and RFP colocalization).

-

Autolysosomes will appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome, while RFP is more stable).

-

-

Quantification of Autophagic Flux: Quantify the number of yellow and red puncta per cell. An increase in the number of red puncta upon this compound treatment indicates an enhancement of autophagic flux. The ratio of red to yellow puncta can be used as a quantitative measure of flux.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

This compound-Mediated Restoration of Cholesterol Homeostasis

Caption: this compound facilitates cholesterol egress from the lysosome.

Role of this compound in Modulating Autophagy in NPC

References

- 1. Quantitative Comparison of the Efficacy of Various Compounds in Lowering Intracellular Cholesterol Levels in Niemann-Pick Type C Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Data Analyses Show Benefit for Individuals With Infantile-Onset Niemann-Pick Disease Type C Treated With Investigational Drug this compound | Morningstar [morningstar.com]

- 4. neurologylive.com [neurologylive.com]

- 5. Utility of 24(S)-hydroxycholesterol as a proximal biomarker to monitor long-term intrathecal this compound therapy in individuals with Niemann-Pick disease, type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Monitoring the itinerary of lysosomal cholesterol in Niemann-Pick Type C1-deficient cells after cyclodextrin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pathogenesis of Niemann-Pick type C disease: a role for autophagy? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medjournal360.com [medjournal360.com]

- 10. Accumulation of alkyl-lysophosphatidylcholines in Niemann-Pick disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Physicochemical Properties of Adrabetadex Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrabetadex (also known as VTS-270) is an investigational drug formulation primarily composed of a proprietary mixture of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) isomers.[1][2] It is under investigation for its potential therapeutic role in diseases characterized by abnormal cholesterol accumulation, such as Niemann-Pick disease type C (NPC).[1][3] The mechanism of action of this compound is centered on its ability to form inclusion complexes with cholesterol, thereby facilitating its transport and removal from cells.[3] This technical guide provides an in-depth overview of the physicochemical properties of the this compound formulation, drawing upon available data for HP-β-CD and its interaction with cholesterol.

Formulation Composition

The this compound formulation for clinical use is an injectable solution. The key components of the formulation are detailed in the table below.

| Component | Concentration/Specification | Purpose |

| This compound (HP-β-CD) | 200 mg/mL | Active Pharmaceutical Ingredient |

| Water for Injection | q.s. to final volume | Vehicle |

| Sodium Chloride | 0.9% w/v | Isotonicity agent |

| Sodium Hydroxide / Hydrochloric Acid | As needed | pH adjustment |

Table 1: Composition of this compound Injectable Solution.[4]

The final product is a clear, colorless solution, free from visible particles, and is sterilized by autoclaving.[4]

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its active ingredient, 2-hydroxypropyl-β-cyclodextrin.

Solubility

| Solvent | Solubility of HP-β-CD |

| Water | > 33 g / 100 cm³ at 25 °C |

| Methanol | > 33 g / 100 cm³ at 25 °C |

| Dimethylformamide (DMF) | > 33 g / 100 cm³ at 25 °C |

| Ethanol, DMSO | Approx. 30 mg/mL |

| PBS (pH 7.2) | Approx. 50 mg/mL |

Table 2: Solubility of 2-hydroxypropyl-β-cyclodextrin.

Stability

Studies on HP-β-CD solutions indicate that they are stable under stress conditions, including elevated temperature (40°C), oxygen pressure (700 kPa), and varying pH (3, 5, 7, and 9) and ionic strengths (0 mM and 150 mM). The degradation of HP-β-CD, which can be monitored by changes in molar substitution and the concentration of reducing sugars, is minimal under these conditions.

Mechanism of Action: Cholesterol Sequestration

The therapeutic potential of this compound lies in its ability to form an inclusion complex with cholesterol. The hydrophobic interior of the cyclodextrin cavity encapsulates the nonpolar cholesterol molecule, while the hydrophilic exterior maintains the solubility of the complex in aqueous environments. This facilitates the removal of cholesterol from cells where it has accumulated.

Experimental Protocols

Detailed methodologies for the characterization of cyclodextrin-based formulations are crucial for quality control and further development.

Phase Solubility Studies

Objective: To determine the stoichiometry and stability constant of the this compound-cholesterol complex.

Methodology:

-

Prepare a series of aqueous solutions with increasing concentrations of this compound.

-

Add an excess amount of cholesterol to each solution.

-

Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 48 hours).

-

Filter the suspensions to remove undissolved cholesterol.

-

Determine the concentration of dissolved cholesterol in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Plot the concentration of dissolved cholesterol against the concentration of this compound. The resulting phase solubility diagram can be used to determine the complex stoichiometry and stability constant. An AP-type Higuchi phase solubility diagram is indicative of the formation of an inclusion complex.[5]

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal properties and confirm the formation of an inclusion complex.

Methodology:

-

Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Use an empty sealed pan as a reference.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

-

Record the heat flow as a function of temperature. The absence of the cholesterol melting peak in the thermogram of the complex indicates the formation of an inclusion complex.[5][6]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the formulation.

Methodology:

-

Place a small, accurately weighed sample into the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the change in mass as a function of temperature.

-

The resulting TGA curve provides information on the decomposition temperature and mass loss at different stages.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and confirm complex formation through changes in vibrational frequencies.

Methodology:

-

Prepare the sample, typically by mixing with potassium bromide (KBr) and pressing into a pellet.

-

Place the sample in the FTIR spectrometer.

-

Record the infrared spectrum over a specific range (e.g., 4000-400 cm⁻¹).

-

Changes in the position and intensity of characteristic peaks of cholesterol upon complexation with this compound can confirm the formation of the inclusion complex.[5][7]

X-ray Diffraction (XRD)

Objective: To determine the crystalline or amorphous nature of the formulation components and the complex.

Methodology:

-

Place the powdered sample on the sample holder of the X-ray diffractometer.

-

Expose the sample to a monochromatic X-ray beam.

-

Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

Crystalline materials produce sharp diffraction peaks, while amorphous materials show a broad halo. The disappearance of the crystalline peaks of cholesterol in the complex indicates its encapsulation within the amorphous cyclodextrin.[5][8]

Characterization of this compound-Cholesterol Complex

The formation of an inclusion complex between this compound (HP-β-CD) and cholesterol has been demonstrated through various analytical techniques.

| Technique | Observation for Cholesterol | Observation for HP-β-CD | Observation for Physical Mixture | Observation for Inclusion Complex |

| DSC | Sharp endothermic peak corresponding to its melting point. | Broad endotherm due to water loss. | Superposition of the individual component thermograms. | Disappearance of the cholesterol melting peak.[5] |

| FTIR | Characteristic absorption peaks. | Broad O-H stretching band, C-H and C-O vibrations. | A simple overlay of the spectra of the two components. | Alteration or disappearance of some of cholesterol's characteristic peaks.[5] |

| XRD | Crystalline pattern with sharp peaks. | Amorphous halo. | A combination of the crystalline peaks of cholesterol and the amorphous halo of HP-β-CD. | An amorphous halo, indicating the encapsulation of crystalline cholesterol.[5] |

Table 3: Summary of Analytical Characterization of the this compound-Cholesterol Complex.

Conclusion

The physicochemical properties of the this compound formulation are primarily governed by its active ingredient, 2-hydroxypropyl-β-cyclodextrin. Its high aqueous solubility and stability, coupled with its ability to form a stable inclusion complex with cholesterol, are the key attributes that underpin its therapeutic potential. The experimental protocols and characterization data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development. Further studies on the specific proprietary mixture of HP-β-CD isomers in this compound will provide a more detailed understanding of its unique properties.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. mandoshealth.com [mandoshealth.com]

- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Characterization of an inclusion complex of cholesterol and hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Adrabetadex and the Lysosomal Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrabetadex, a specifically formulated mixture of 2-hydroxypropyl-β-cyclodextrin (HPβCD), is an investigational therapeutic for Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder characterized by the lysosomal accumulation of cholesterol and other lipids.[1][2] This technical guide provides an in-depth examination of the molecular interactions between this compound and the lysosomal membrane, the consequential cellular events, and the methodologies employed to elucidate these mechanisms. The core of this compound's action is the mobilization of entrapped cholesterol from the lysosome, thereby restoring intracellular lipid homeostasis.[3][4] This guide will detail the proposed mechanisms, including direct cholesterol sequestration, effects on lysosomal membrane stability, induction of lysosomal exocytosis, and the involvement of key cellular proteins and signaling pathways.

Introduction to Niemann-Pick Disease Type C and this compound

Niemann-Pick disease type C is a lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes, which are essential for the egress of cholesterol from lysosomes.[1] The resulting accumulation of unesterified cholesterol and other lipids within the late endosomal/lysosomal compartment leads to a cascade of cellular dysfunctions, culminating in severe neurodegeneration and visceral pathology.[1]

This compound (formerly known as VTS-270) is a derivative of β-cyclodextrin, a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity.[1] This structure allows it to encapsulate lipophilic molecules like cholesterol.[1] By facilitating the removal of cholesterol from lysosomes, this compound aims to correct the primary metabolic defect in NPC.[1][3]

Core Mechanism of Action: Interaction with the Lysosomal Membrane

This compound enters the cell through endocytosis and is delivered to the lysosome.[5] Within the acidic environment of the lysosome, it is believed to interact directly with the lysosomal membrane and its contents.

Cholesterol Sequestration and Efflux

The primary and most well-understood mechanism of this compound is its ability to directly bind and sequester cholesterol within its hydrophobic core.[1] This action facilitates the movement of cholesterol out of the lysosomal lumen and membrane, making it available to other cellular compartments.[5] This mobilization of cholesterol helps to restore cellular cholesterol homeostasis.[3]

Impact on Lysosomal Membrane Stability

The accumulation of cholesterol in NPC lysosomes leads to alterations in membrane fluidity and stability. While this compound helps to clear this excess cholesterol, the interaction of cyclodextrins with cellular membranes can also influence their physical properties. Studies have shown that cyclodextrins can extract cholesterol from membranes, which can, in some contexts, lead to changes in membrane permeability.[5]

Downstream Cellular and Molecular Consequences

The mobilization of lysosomal cholesterol by this compound triggers a series of downstream cellular events aimed at restoring homeostasis.

Calcium-Dependent Lysosomal Exocytosis

A significant consequence of this compound treatment is the induction of lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents into the extracellular space.[1] This process is proposed as a mechanism for the rapid clearance of stored lipids from the cell.[1] Evidence suggests that this exocytosis is a calcium-dependent process.[1][3] The removal of cholesterol from the lysosomal membrane by this compound may lead to an influx of calcium into the cytosol, triggering the exocytotic pathway.[1]

Role of Lysosome-Associated Membrane Protein 1 (LAMP-1)

Recent studies have implicated Lysosome-Associated Membrane Protein 1 (LAMP-1) in the mechanism of cyclodextrin-mediated cholesterol rescue. Treatment with HPβCD has been shown to induce the expression of LAMP-1 in NPC patient-derived cells.[6][7] Overexpression of LAMP-1, in turn, has been demonstrated to rescue cholesterol accumulation.[6][7] This suggests that this compound may facilitate cholesterol export from the lysosome via a LAMP-1-dependent pathway, which may be particularly crucial in the absence of a functional NPC1 protein.[6][7]

Activation of Signaling Pathways

The cellular response to this compound-mediated cholesterol depletion involves the activation of specific signaling pathways. While the complete picture is still emerging, evidence points to the involvement of calcium signaling in triggering lysosomal exocytosis.[1] Furthermore, the restoration of cholesterol homeostasis likely impacts other signaling pathways that are dysregulated in NPC, such as those involved in autophagy and cell survival. The mTOR signaling pathway, a key regulator of cellular metabolism and autophagy, is often dysregulated in lysosomal storage disorders and may be modulated by this compound treatment.[8][9]

Quantitative Data on this compound's Effects

The efficacy of this compound in restoring cholesterol homeostasis has been assessed through various quantitative measures, both in preclinical models and clinical trials.

Table 1: Biomarker Changes in Cerebrospinal Fluid (CSF) of NPC1 Patients Treated with this compound

| Biomarker | Change with this compound Treatment | Implication | Reference |

| 24(S)-hydroxycholesterol (24S-OHC) | 27.7% median increase from baseline to week 52 (P = 0.0012) | Improved cholesterol transport and mobilization in the central nervous system. | [3] |

| Calbindin D | 18.3% decrease (P = 0.0117) | Reduction in neuronal injury. | [3] |

| Fatty acid-binding protein 3 (FABP3) | 40.5% decrease (P = 0.0079) | Reduction in neuronal damage. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the interaction of this compound with lysosomal membranes.

Quantification of Cellular Cholesterol with Filipin Staining

This method is used to visualize and quantify the accumulation of unesterified cholesterol in lysosomes.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

1.5 mg/mL Glycine in PBS

-

Filipin III stock solution (e.g., 25 mg/mL in DMSO)

-

Staining buffer (e.g., PBS with 10% Fetal Bovine Serum)

-

Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

-

Culture cells to the desired confluency on coverslips.

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells three times with PBS.

-

Fix the cells with 4% PFA for 30-60 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

-

Prepare the Filipin III working solution (e.g., 0.05 mg/mL) in staining buffer. Protect from light.

-

Stain the cells with the Filipin working solution for 2 hours at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the fluorescence intensity per cell or within specific subcellular regions using image analysis software like ImageJ.[5][10][11]

Assessment of Lysosomal Membrane Permeability with Acridine Orange

This assay is used to assess the stability of the lysosomal membrane. Acridine orange is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus when the lysosomal membrane is compromised.

Materials:

-

Acridine Orange (AO) stock solution

-

Cell culture medium

-

Fluorescence microscope or microplate reader

Procedure:

-

Culture cells in appropriate plates or on coverslips.

-

Treat cells with this compound or a positive control for lysosomal damage.

-

Load cells with Acridine Orange (e.g., 1-5 µg/mL) in cell culture medium for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Immediately analyze the cells by fluorescence microscopy or a microplate reader.

-

Quantify the ratio of red to green fluorescence. A decrease in the red/green ratio indicates lysosomal membrane permeabilization.[5][12]

Quantification of Lysosomal Exocytosis via β-Hexosaminidase Assay

This assay measures the activity of the lysosomal enzyme β-hexosaminidase released into the cell culture medium as an indicator of lysosomal exocytosis.

Materials:

-

Cell culture medium

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase

-

Citrate buffer (pH 4.5)

-

Stop solution (e.g., 0.4 M Glycine, pH 10.7)

-

96-well plates

-

Spectrophotometer (405 nm)

Procedure:

-

Plate cells and treat with this compound, a positive control (e.g., ionomycin), or vehicle control for the desired time.

-

Collect the cell culture supernatant.

-

Lyse the cells remaining on the plate (e.g., with 0.1% Triton X-100) to measure the total cellular β-hexosaminidase activity.

-

In a 96-well plate, add a sample of the supernatant or cell lysate.

-

Prepare the PNAG substrate solution in citrate buffer.

-

Add the substrate solution to each well and incubate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase released into the medium relative to the total cellular activity.[10][13]

Visualizing the Mechanisms: Diagrams and Pathways

The following diagrams illustrate the key processes involved in the interaction of this compound with the lysosomal membrane and subsequent cellular responses.

Caption: Cellular uptake and mechanism of this compound action.

Caption: Calcium-dependent lysosomal exocytosis pathway.

Caption: Workflow for Filipin staining of cellular cholesterol.

Conclusion

This compound represents a promising therapeutic strategy for Niemann-Pick disease type C by directly addressing the fundamental molecular defect of lysosomal cholesterol accumulation. Its interaction with the lysosomal membrane initiates a cascade of events, including cholesterol mobilization and the induction of lysosomal exocytosis, which collectively contribute to the restoration of cellular lipid homeostasis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other cyclodextrin-based therapies. A thorough understanding of the intricate molecular and cellular responses to this compound is paramount for the optimization of its therapeutic potential and the development of novel treatments for lysosomal storage disorders. Further research into the precise signaling pathways activated by this compound and a comprehensive analysis of its effects on the lysosomal lipidome will undoubtedly provide deeper insights into its mechanism of action.

References

- 1. Cyclodextrin Induces Calcium-Dependent Lysosomal Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting degranulation via hexosaminidase assay [protocols.io]

- 3. Cyclodextrin induces calcium-dependent lysosomal exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxypropyl-beta-cyclodextrin (HPβCD) reduces age-related lipofuscin accumulation through a cholesterol-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxypropyl-beta and -gamma cyclodextrins rescue cholesterol accumulation in Niemann-Pick C1 mutant cell via lysosome-associated membrane protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxypropyl-beta and -gamma cyclodextrins rescue cholesterol accumulation in Niemann–Pick C1 mutant cell via lysosome-associated membrane protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mTOR Pathway and mTOR Inhibitors in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abmgood.com [abmgood.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Adrabetadex on Autophagy in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes of cells, particularly affecting neurons.[1] This lipid storage pathology leads to a cascade of cellular dysfunctions, including a significant impairment of the autophagy-lysosome pathway. Autophagy, a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins, is stalled in NPC, leading to an accumulation of autophagosomes and contributing to neuronal cell death.[2][3]

Adrabetadex (a proprietary mixture of 2-hydroxypropyl-β-cyclodextrin isomers) is an investigational therapeutic agent that has shown promise in addressing the core pathology of NPC.[4][5] Its primary mechanism of action is to facilitate the egress of cholesterol from the lysosomes, thereby reducing the lipid storage burden.[4] Emerging evidence strongly suggests that a key secondary benefit of this action is the restoration of proper autophagic flux in neuronal cells, contributing to improved cellular health and a potential slowing of neurodegeneration.[4]

This technical guide provides an in-depth overview of the impact of this compound and related cyclodextrins on autophagy in neuronal cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of this compound and related cyclodextrins on biomarkers related to neuronal health and autophagy.

Table 1: Effect of this compound on Neuronal Health and Cholesterol Mobilization Biomarkers in NPC1 Patients

| Biomarker | Change from Baseline (Median) | p-value | Implication |

| 24(S)-hydroxycholesterol (24S-OHC) in CSF | ▲ 27.7% | 0.0012 | Improved cholesterol transport in the CNS[6] |

| Calbindin D in CSF | ▼ 18.3% | 0.0117 | Reduced neuronal injury[6] |

| Fatty acid–binding protein 3 (FABP3) in CSF | ▼ 40.5% | 0.0079 | Reduced neuronal damage[6] |

Data from a Phase 2b/3 study of intrathecal this compound administered every 2 weeks for 52 weeks in children with NPC1.[6]

Table 2: Effect of Hydroxypropyl-β-Cyclodextrin (HPβCD) on Autophagy Markers in a Cellular Model

| Treatment Group | Relative LC3-II Levels | Implication |

| Control | Baseline | - |

| HPβCD | Increased | Induction of autophagosome formation |

| Bafilomycin A1 | Increased | Blockage of autophagic flux |

| HPβCD + Bafilomycin A1 | Further Increased | Increased autophagic flux |

This table represents a qualitative summary of findings demonstrating that HPβCD increases autophagic flux. The further increase in LC3-II levels in the presence of an autophagy inhibitor (Bafilomycin A1) indicates that more autophagosomes are being formed and delivered to the lysosome for degradation.

Signaling Pathways

This compound is understood to modulate autophagy in neuronal cells primarily through two interconnected signaling pathways: the AMPK-mTOR pathway and the TFEB-mediated lysosomal biogenesis pathway.

AMPK-mTOR Signaling Pathway

By facilitating cholesterol egress from the lysosome, this compound alleviates the lysosomal stress characteristic of NPC. This restoration of lysosomal function is thought to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK, in turn, inhibits the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and a potent inhibitor of autophagy. The inhibition of mTORC1 unleashes the autophagy-initiating ULK1 complex, leading to the formation of autophagosomes.

Caption: this compound-induced AMPK-mTOR signaling pathway.

TFEB-Mediated Lysosomal Biogenesis

The reduction of lysosomal cholesterol by this compound also leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. When activated, TFEB translocates to the nucleus and promotes the expression of genes involved in lysosomal function and the autophagy process, further enhancing the cell's capacity to clear accumulated autophagosomes and other cellular debris.

Caption: this compound-induced TFEB-mediated pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on autophagy in neuronal cells.

Western Blotting for LC3-II and p62

This protocol is used to quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

Materials:

-

Neuronal cell culture (e.g., SH-SY5Y neuroblastoma cells differentiated to a neuronal phenotype, or primary neurons from an NPC1 model).

-

This compound solution.

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels (15% or gradient gels are recommended for good separation of LC3-I and LC3-II).

-

PVDF membrane.

-

Blocking buffer (5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated anti-rabbit secondary antibody.

-

ECL detection reagent.

Procedure:

-

Cell Treatment: Plate neuronal cells and treat with desired concentrations of this compound for a specified time course (e.g., 24, 48 hours). Include untreated controls and positive controls for autophagy induction (e.g., rapamycin) and flux blockage (e.g., bafilomycin A1).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Immunofluorescence for p62 Puncta

This method visualizes the clearance of p62-positive aggregates, which are degraded by autophagy. A decrease in the number and intensity of p62 puncta suggests restored autophagic clearance.

Materials:

-

Neuronal cells cultured on coverslips.

-

This compound solution.

-

4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary antibody: Rabbit anti-p62/SQSTM1.

-

Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

-

DAPI for nuclear staining.

-

Mounting medium.

Procedure:

-

Cell Treatment: Treat neuronal cells on coverslips with this compound as described for Western blotting.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-p62 antibody (e.g., 1:500) in blocking solution overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Mounting: Wash three times with PBS and mount the coverslips onto slides.

-

Imaging: Acquire images using a fluorescence or confocal microscope.

-

Analysis: Quantify the number and intensity of p62 puncta per cell using image analysis software.

Transmission Electron Microscopy (TEM) for Autophagosome Quantification

TEM is the gold standard for visualizing the ultrastructure of autophagic vesicles (autophagosomes and autolysosomes). A decrease in the accumulation of immature autophagosomes in this compound-treated NPC neurons would indicate a restoration of autophagic flux.

Materials:

-

Neuronal cell culture.

-

This compound solution.

-

Fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).

-

Osmium tetroxide.

-

Uranyl acetate.

-

Lead citrate.

-

Resin for embedding.

Procedure:

-

Cell Treatment: Treat neuronal cells with this compound.

-

Fixation: Fix the cells with glutaraldehyde-based fixative.

-

Post-fixation: Post-fix with osmium tetroxide.

-

Staining and Dehydration: Stain with uranyl acetate and dehydrate through a graded series of ethanol.

-

Embedding: Infiltrate the cells with resin and polymerize.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Post-staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope.

-

Analysis: Identify and quantify the number of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with dense, degraded content) per cell profile.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments designed to assess the impact of this compound on autophagy in neuronal cells.

Caption: A typical workflow for in vitro autophagy studies.

Caption: Workflow for assessing autophagic flux.

Conclusion

References

- 1. Accumulation of alkyl-lysophosphatidylcholines in Niemann-Pick disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the autophagy-NAD axis protects against cell death in Niemann-Pick type C1 disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. neurologylive.com [neurologylive.com]

- 6. medjournal360.com [medjournal360.com]

Adrabetadex: An In-depth Technical Guide on Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrabetadex, a proprietary formulation of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), is an investigational drug that has been prominently studied for the treatment of Niemann-Pick disease type C (NPC). NPC is a rare, lysosomal storage disorder characterized by the accumulation of cholesterol and other lipids in various tissues. This compound aims to address the underlying pathology by facilitating the clearance of these accumulated lipids from the lysosomes.[1] For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability in aqueous solutions, is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, drawing on available data for HP-β-CD as a close surrogate. It includes quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development efforts.

Aqueous Solubility of this compound (as 2-Hydroxypropyl-β-cyclodextrin)

This compound, being a formulation of HP-β-CD, exhibits high aqueous solubility. The substitution of hydroxyl groups on the parent β-cyclodextrin with hydroxypropyl groups disrupts the crystalline structure and intramolecular hydrogen bonding, leading to a significant increase in water solubility compared to the native β-cyclodextrin.[2]

Quantitative Solubility Data

While specific solubility data for the proprietary mixture of this compound is not publicly available, the solubility of various HP-β-CD products is well-documented and provides a reliable reference.

| Parameter | Value | Conditions | Source |

| Aqueous Solubility | > 50% (w/v) | Room Temperature | [2] |

| Aqueous Solubility | 45 g/100 mL | Room Temperature | [3] |

| Aqueous Solubility | 100 mg/mL | With heating | |

| Solubility in PBS (pH 7.2) | ~50 mg/mL | Not specified | [4] |

Phase solubility diagrams consistently demonstrate a linear relationship (AL-type) between the concentration of HP-β-CD and the increased solubility of poorly soluble drugs, indicating that HP-β-CD itself remains fully solvated in these aqueous systems.[5][6][7] The solubility of HP-β-CD is also influenced by temperature, generally increasing with higher temperatures.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and administration. As a derivative of β-cyclodextrin, its stability is influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Accelerated Stability Study Data

An accelerated stability study on two different grades of HP-β-CD (with low and high molar substitution) in aqueous solution under various stress conditions provides valuable insights into the stability of this compound. The degradation was quantified by measuring the decrease in the molar substitution (MS) of hydroxypropyl groups and the increase in reducing sugars, which indicates hydrolysis of the cyclodextrin ring.

Table 1: Effect of pH on HP-β-CD Stability under Thermal and Oxidative Stress

| pH | Buffer System | Molar Substitution (MS) Change | Reducing Sugars Increase |

| 3 | Acidic Buffer | Significant Decrease | Significant Increase |

| 5 | Phosphate Buffer | Minimal Change | Minimal Increase |

| 7 | Phosphate Buffer | No Significant Change | No Significant Increase |

| 9 | Ammonium Buffer | No Significant Change | No Significant Increase |

Conditions: 200 mM HP-β-CD solution, 40°C for 12 hours, under oxidative atmosphere (700 kPa initial oxygen pressure).

Table 2: Degradation of β-Cyclodextrin under Strong Acidic Conditions

| Time | % Degradation (Ring Opening) |

| 30 minutes | 15.7% |

| 2 hours | 50.1% |

| 9 hours | 95.7% |

Conditions: 7.7 M HCl at 30°C.[2]

These data indicate that HP-β-CD is highly stable in neutral and alkaline conditions but can undergo hydrolysis under strong acidic conditions. The hydroxypropyl substitutions also contribute to its stability against enzymatic degradation.

Experimental Protocols

Determination of Aqueous Solubility (Phase Solubility Study)

This protocol is used to determine the effect of this compound on the solubility of a poorly soluble compound, which also confirms the solubility of this compound itself.

Methodology:

-

Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound in the desired buffer (e.g., phosphate buffer, pH 7.4) at various concentrations.

-

Addition of Excess Solute: Add an excess amount of the poorly soluble drug to each this compound solution.

-

Equilibration: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Sample Collection and Preparation: Withdraw aliquots from each vial and filter them through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved drug.

-

Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of the dissolved drug against the concentration of this compound. A linear plot indicates an AL-type phase solubility diagram.

Phase Solubility Study Workflow

Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare an aqueous solution of this compound at a known concentration in the desired buffer.

-

Stress Conditions: Expose the samples to a range of stress conditions in separate experiments:

-

Acidic Hydrolysis: Add hydrochloric acid to the solution and maintain at a specific temperature (e.g., 60°C).

-

Basic Hydrolysis: Add sodium hydroxide to the solution and maintain at a specific temperature (e.g., 60°C).

-

Oxidation: Add hydrogen peroxide to the solution and keep at room temperature.

-

Thermal Degradation: Store the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at predetermined time intervals.

-

Neutralization (for acid/base hydrolysis): Neutralize the samples to stop the degradation reaction.

-

Analysis: Analyze the samples for the remaining concentration of this compound and the formation of degradation products using validated analytical methods such as:

-

HPLC with a suitable detector (e.g., ELSD, CAD, or RI): To quantify the parent compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine changes in the molar substitution of the hydroxypropyl groups.

-

Mass Spectrometry (MS): To identify degradation products.

-

Reducing Sugar Assay (e.g., Somogyi-Nelson method): To quantify the extent of ring hydrolysis.

-

-

Data Analysis: Determine the degradation kinetics and identify the degradation pathways.

References

- 1. Cyclodextrin Solubility Table [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intrathecal Administration of Adrabetadex in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrabetadex, also known as VTS-270 or 2-hydroxypropyl-β-cyclodextrin (HPβCD), is an investigational drug that has shown promise in preclinical and clinical studies for the treatment of Niemann-Pick disease type C (NPC).[1][2][3] NPC is a rare, autosomal-recessive, neurodegenerative lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes. These mutations lead to impaired intracellular cholesterol trafficking, resulting in the accumulation of unesterified cholesterol and other lipids in various tissues, particularly the brain.[4] This accumulation leads to progressive neurological damage and other systemic complications.[1]

This compound is a cyclic oligosaccharide that can encapsulate and mobilize cholesterol, thereby facilitating its removal from lysosomes and promoting its transport out of the cell.[1] This mechanism of action helps to reduce the toxic lipid buildup that is characteristic of NPC.[1] Due to the blood-brain barrier which restricts the entry of many therapeutic agents into the central nervous system (CNS), direct administration into the cerebrospinal fluid (CSF) via intrathecal injection is a promising route for treating the neurological manifestations of NPC.[5] Preclinical studies in mouse and cat models of NPC have demonstrated that intrathecal administration of HPβCD can delay the onset of neurological signs, reduce neurodegeneration, and extend lifespan.[2][6][7][8][9]

These application notes provide a detailed protocol for the intrathecal administration of this compound in mice, compiled from various preclinical studies and general procedural guidelines for rodent surgery.

Data Presentation

Table 1: Quantitative Data for Intrathecal this compound Administration in Mice

| Parameter | Value | Species/Model | Route of Administration | Reference |

| Dosage | ||||

| Bolus Injection | 30 mg/kg | Npc1-/- mice | Intracerebroventricular | [10] |

| Formulation | ||||

| Concentration | 200 mg/mL in saline | Human clinical trials (basis for preclinical work) | Intrathecal | [11][12] |

| Injection Parameters | ||||

| Injection Volume | 5 - 10 µL | Mouse | Intrathecal (lumbar) | [13][14] |

| Needle Size | 30 G | Mouse | Intrathecal (lumbar) | [13][14] |

| Injection Site | L5-L6 intervertebral space | Mouse | Intrathecal (lumbar) | [13] |

| Continuous Infusion (Alzet Osmotic Pump) | ||||

| Pump Models for Mice | 1003D, 1007D, 1002, 1004, 1006, 2001D, 2001, 2002, 2004, 2006 | Mouse | Subcutaneous implantation for intrathecal delivery | [15][16] |

| Catheter | ALZET Brain Infusion Kit 3 | Mouse | Intracerebroventricular/Intrathecal | [15] |

Experimental Protocols

Protocol 1: Intrathecal Administration of this compound by Direct Lumbar Puncture in Mice

This protocol describes a single bolus injection of this compound into the intrathecal space of a mouse via direct lumbar puncture.

Materials:

-

This compound (VTS-270) solution (e.g., 200 mg/mL in sterile, preservative-free saline)

-

Anesthetic (e.g., Isoflurane, or a combination of Ketamine/Xylazine)

-

Hair clippers

-

Antiseptic solution (e.g., Betadine® or 70% ethanol)

-

Sterile gauze

-

Hamilton syringe (10-25 µL) with a 30 G needle

-

Heating pad

-

Sterile ophthalmic ointment

-

Personal protective equipment (gloves, lab coat)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an approved institutional protocol. Confirm the depth of anesthesia by lack of response to a toe pinch.

-

Apply sterile ophthalmic ointment to the eyes to prevent drying.

-

Place the anesthetized mouse on a heating pad to maintain body temperature between 36.5 - 38°C.[17]

-

Shave the fur over the lumbar region of the back.

-

Aseptically prepare the surgical site by cleaning with an antiseptic solution, moving in an outward circular motion from the intended injection site.[17]

-

-

Positioning:

-

Position the mouse in sternal recumbency with its back arched. This can be achieved by placing a 15 mL conical tube under the abdomen to flex the spine and increase the space between the vertebrae.

-

-

Injection:

-

Palpate the iliac crests. The injection site is on the midline, just rostral to the line connecting the iliac crests, which corresponds to the L5-L6 intervertebral space.

-

Hold the Hamilton syringe with the 30 G needle and carefully insert it at a 70-80° angle into the intervertebral space. A slight "pop" may be felt as the needle penetrates the dura mater. A characteristic tail flick is a reliable indicator of successful entry into the subarachnoid space.[18]

-

Slowly inject 5-10 µL of the this compound solution. The injection should be administered over approximately 1 minute.[14]

-

After the injection is complete, hold the needle in place for an additional 15-30 seconds to prevent reflux of the solution upon withdrawal.[14]

-

Slowly withdraw the needle.

-

-

Post-Procedural Care:

-

Monitor the mouse continuously until it has fully recovered from anesthesia and is able to move freely.

-

Provide post-operative analgesia as per your institution's approved protocol.

-

Observe the animal daily for at least 3 days for any signs of distress, infection, or neurological deficits.[18]

-

Pay close attention to potential adverse effects. Although primarily documented in human trials and other animal models, hearing loss is a known side effect of this compound.[2][3] While difficult to assess in mice without specialized equipment, any signs of vestibular dysfunction (e.g., head tilting, circling) should be noted.

-

Protocol 2: Continuous Intrathecal Infusion of this compound using an Alzet® Osmotic Pump

This protocol describes the surgical implantation of an osmotic pump for the continuous delivery of this compound to the intrathecal space.

Materials:

-

This compound solution

-

Alzet® osmotic pump (appropriate model for the desired duration and flow rate in mice)[16]

-

Alzet® intrathecal catheter

-

Anesthetic

-

Surgical instruments (scalpel, forceps, wound clips or sutures)

-

Other materials as listed in Protocol 1

Procedure:

-

Pump and Catheter Preparation:

-

Fill the Alzet® pump with the this compound solution according to the manufacturer's instructions.

-

Attach the intrathecal catheter to the pump.

-

Prime the pump and catheter assembly in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

-

-

Surgical Implantation:

-

Anesthetize and prepare the mouse as described in Protocol 1.

-

Make a small incision in the skin between the scapulae to create a subcutaneous pocket for the osmotic pump.

-

For intrathecal cannulation, a second incision may be required over the cisterna magna or lumbar region, depending on the chosen entry point for the catheter.

-

Carefully insert the tip of the catheter into the intrathecal space.

-

Tunnel the catheter subcutaneously from the insertion site to the subcutaneous pocket.

-

Place the primed osmotic pump into the subcutaneous pocket.

-

Close the incisions with wound clips or sutures.

-

-

Post-Procedural Care:

-

Follow the same post-procedural care guidelines as described in Protocol 1.

-

Monitor the incision sites for signs of infection or dehiscence.

-

Mandatory Visualization

Caption: Mechanism of this compound in Niemann-Pick Type C1.

Caption: Workflow for Intrathecal Injection in Mice.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Intrathecal 2-hydroxypropyl-β-cyclodextrin decreases neurological disease progression in Niemann-Pick Disease, type C1: an ad-hoc analysis of a non-randomized, open-label, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Accumulation of alkyl-lysophosphatidylcholines in Niemann-Pick disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxypropyl-β-cyclodextrins and the Blood-Brain Barrier: Considerations for Niemann-Pick Disease Type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intrathecal 2-hydroxypropyl-β-cyclodextrin decreases neurological disease progression in Niemann-Pick disease, type C1: a non-randomised, open-label, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mind Games: The Medicinal Action of Cyclodextrins in Neurodegenerative Diseases [mdpi.com]